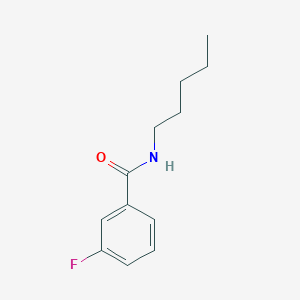

Benzamide, 3-fluoro-N-pentyl-

CAS No.: 64181-50-6

Cat. No.: VC20610590

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64181-50-6 |

|---|---|

| Molecular Formula | C12H16FNO |

| Molecular Weight | 209.26 g/mol |

| IUPAC Name | 3-fluoro-N-pentylbenzamide |

| Standard InChI | InChI=1S/C12H16FNO/c1-2-3-4-8-14-12(15)10-6-5-7-11(13)9-10/h5-7,9H,2-4,8H2,1H3,(H,14,15) |

| Standard InChI Key | VUCLVUOOXXSDCI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC(=O)C1=CC(=CC=C1)F |

Introduction

Molecular Structure and Nomenclature

Benzamide, 3-fluoro-N-pentyl- belongs to the class of N-alkylated benzamides, distinguished by its fluorine substitution pattern and alkyl chain length. The IUPAC name derives from the parent benzamide structure, with a fluorine atom at position 3 of the aromatic ring and a pentyl group attached to the nitrogen atom . The molecular formula C₁₂H₁₆FNO corresponds to a molecular weight of 209.2599 g/mol, as confirmed by mass spectrometry data .

The compound’s structure features a planar benzene core stabilized by π-electron delocalization, with the electron-withdrawing fluorine atom inducing subtle electronic perturbations. The N-pentyl chain introduces steric bulk and hydrophobicity, influencing solubility and intermolecular interactions. While direct crystallographic data for this specific compound is unavailable, analogous fluorobenzamides exhibit disordered aromatic ring conformations in solid-state structures, as observed in 3-fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide . Such disorder often arises from weak intermolecular forces, such as C–H⋯O and C–H⋯π interactions, which dominate over classical hydrogen bonding in these systems .

Synthetic Methodologies

Amide Bond Formation

The synthesis of 3-fluoro-N-pentylbenzamide typically proceeds via nucleophilic acyl substitution between a 3-fluorobenzoyl chloride derivative and pentylamine. This route mirrors the preparation of related N-alkyl benzamides, where reaction stoichiometry and conditions dictate product purity . For instance, in the synthesis of difluoro-N-(pyridyl)benzamides, varying the molar ratio of benzoyl chloride to amine yields either 1:1 or 2:1 adducts, underscoring the importance of stoichiometric control .

Purification and Characterization

Post-synthetic purification often employs column chromatography or recrystallization. Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for assessing purity. Retention index data from non-polar stationary phases, as reported by the National Institute of Standards and Technology (NIST), provide benchmarks for identification. Under capillary GC conditions (5% phenyl methyl siloxane, 30 m column), the compound exhibits a retention index (I) of 1741 under a temperature ramp from 60°C to 270°C .

Physicochemical Properties

Chromatographic Behavior

The compound’s chromatographic retention behavior reflects its hydrophobicity and molecular interactions. The NIST data highlight its elution profile under standardized conditions, which can be compared to structurally related analogs (Table 1) .

Table 1: Chromatographic Parameters for 3-fluoro-N-pentylbenzamide

| Parameter | Value |

|---|---|

| Column Type | Capillary (5% phenyl methyl siloxane) |

| Column Length | 30 m |

| Temperature Program | 60°C → 270°C at 15°C/min |

| Retention Index (I) | 1741 |

Thermal Stability

While explicit melting point data are absent in available literature, the compound’s stability up to 270°C during GC analysis suggests moderate thermal resilience . This property aligns with trends observed in N-alkyl benzamides, where increased alkyl chain length enhances thermal stability due to van der Waals interactions.

Structural Analogues and Homologues

The LookChemical database lists multiple homologues, including 3-fluoro-N-isopentylbenzamide (CAS 64181-37-9) and 3-fluoro-N-hexylbenzamide (CAS 64181-39-1), which vary in alkyl chain branching and length . These analogues demonstrate the tunability of benzamide properties through N-alkyl modification, a strategy employed in polymer science to tailor material characteristics . For example, poly(N-fluoroalkyl benzamides) exhibit controlled molecular weights and polydispersity indices when synthesized via step-growth polymerization, highlighting the relevance of monomeric precursors like 3-fluoro-N-pentylbenzamide .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume